
N~3~-(tert-butyl)-N~2~-(4-methylphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Antimalarial Drug Development
N-tert-Butyl isoquine, a derivative closely related to the compound of interest, has been developed as part of a public-private partnership aimed at creating effective antimalarial drugs for the 21st century. This compound was designed based on a comprehensive evaluation of its chemical, toxicological, pharmacokinetic, and pharmacodynamic properties, showcasing its potent activity against Plasmodium falciparum in vitro and in vivo in rodent models of malaria. The synthesis from readily available materials and the establishment of a full preclinical development program highlight its potential as a cost-effective antimalarial agent (O’Neill et al., 2009).
Sigma-2 Receptor Probe Development
Research involving the synthesis and evaluation of compounds structurally similar to the specified isoquinoline derivative has led to the development of novel sigma-2 receptor probes. For instance, radiolabeled benzamide analogs have demonstrated high affinity for sigma-2 receptors, with one such compound exhibiting a dissociation constant significantly higher than its counterparts. This high affinity and the detailed competitive binding assays suggest these compounds' utility in studying sigma-2 receptors, which are implicated in various biological processes and diseases (Xu et al., 2005).
Thermochromic Material Research
Another intriguing application is seen in the synthesis and study of novel sterically hindered cyclohexadienes, which exhibit thermochromic properties in solution. Such compounds, which undergo dissociation into distinct components upon heating, serve as a fascinating area of research for developing materials that change color in response to temperature variations. This property is especially relevant in the design of smart materials and sensors (Komissarov et al., 1991).
HIV Protease Inhibitors
Isoquinoline derivatives also play a crucial role in the development of HIV protease inhibitors, a class of antiretroviral drugs critical for managing HIV/AIDS. The preparation of such derivatives by alkylation showcases the versatility of isoquinoline compounds in medicinal chemistry, contributing to the ongoing efforts in antiviral drug development (Casper & Hitchcock, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-N-tert-butyl-2-N-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-15-9-11-18(12-10-15)23-21(27)25-14-17-8-6-5-7-16(17)13-19(25)20(26)24-22(2,3)4/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSWDZFYUJSJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(tert-butyl)-N~2~-(4-methylphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

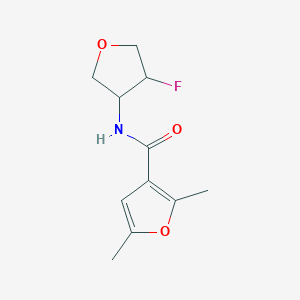
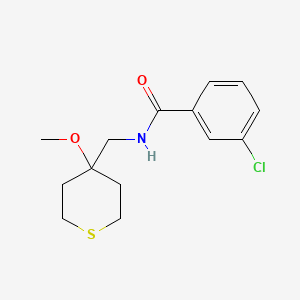
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)
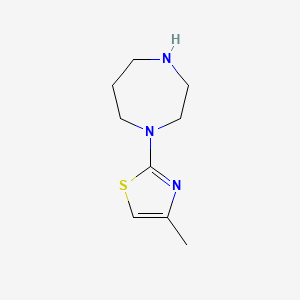
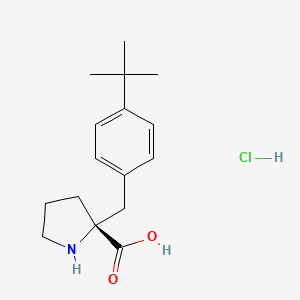
![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)
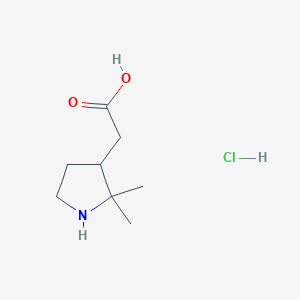
![7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B2796494.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2796495.png)
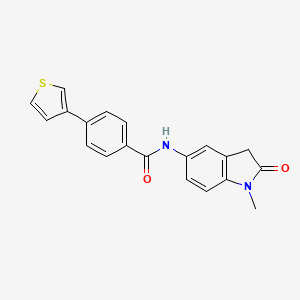
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride](/img/structure/B2796497.png)
![ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate](/img/structure/B2796499.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
